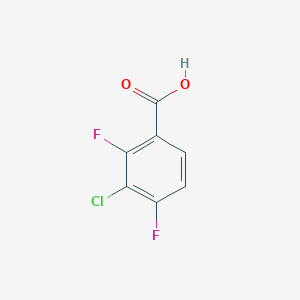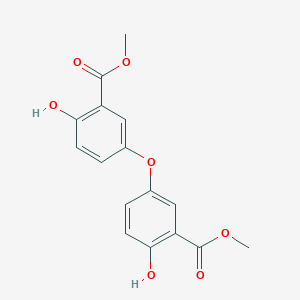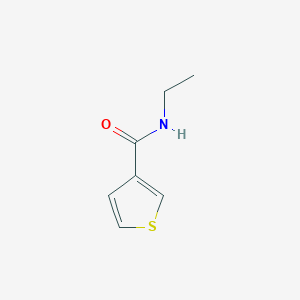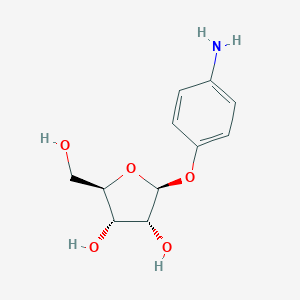
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 4-APAO and is synthesized using a specific method that involves several steps. In
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves its binding to specific receptors in the brain. This binding can activate or inhibit the function of these receptors, which can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, which can affect mood, behavior, and cognition. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in certain disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments has several advantages and limitations. One advantage is its high affinity for certain receptors, which makes it a valuable tool for studying the function of these receptors. Another advantage is its ability to modulate the activity of certain neurotransmitters, which can be useful in studying various disease conditions. However, one limitation is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further explore its potential applications in studying the function of certain receptors in the brain. Another direction is to investigate its potential therapeutic applications in various disease conditions, such as inflammation, oxidative stress, and neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of this compound in various experimental settings.
Synthesemethoden
The synthesis of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves several steps that require specific reagents and conditions. The first step involves the protection of the hydroxyl groups on the oxolane ring using a protecting group such as acetyl or benzoyl. The second step involves the reaction of the protected oxolane ring with 4-aminophenol to form the desired compound. The protecting groups are then removed using specific conditions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors. It has also been used as a substrate for enzymes that are involved in the metabolism of certain drugs.
Eigenschaften
CAS-Nummer |
148504-11-4 |
|---|---|
Produktname |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
SLLMCDDTDIJDCF-GWOFURMSSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Synonyme |
.beta.-D-Ribofuranoside, 4-aminophenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



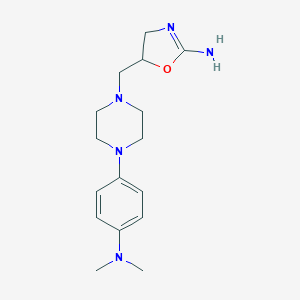
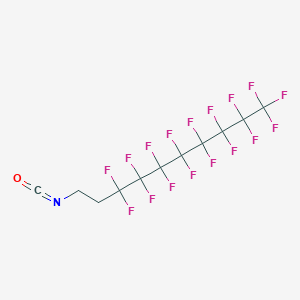
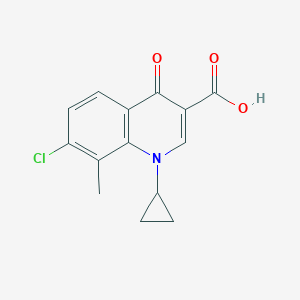
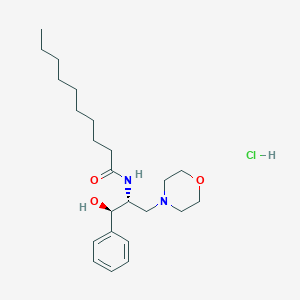
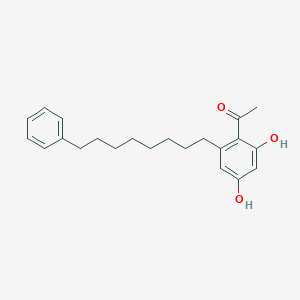
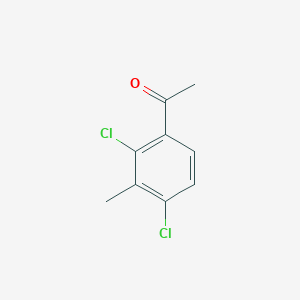
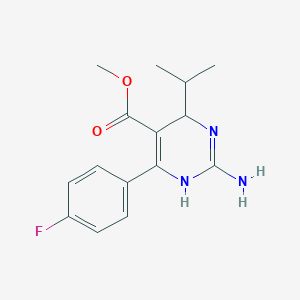
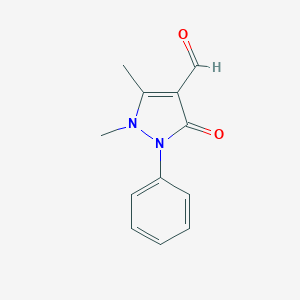
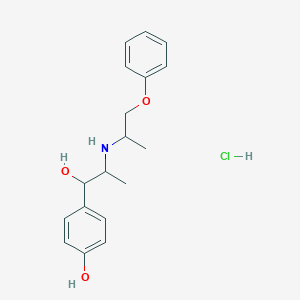
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

